Cas no 933474-39-6 (tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate)

Tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate is a versatile organic compound with significant synthetic utility. It features a benzyloxy substituent at the 6-position of the indole ring, which enhances its reactivity and facilitates various chemical transformations. The tert-butyl group provides steric hindrance, thereby protecting the carboxylate functionality. This compound is highly valued for its potential in organic synthesis, particularly in the construction of complex heterocyclic molecules.
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate structure
933474-39-6 structure
Product Name:tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
CAS No:933474-39-6
MF:C20H21NO3
MW:323.385645627975
MDL:MFCD09801032
CID:69557
PubChem ID:16110261
Update Time:2025-06-18

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
    • 1-Boc-6-benzyloxyindole
    • 6-(BENZYLOXY)-1H-INDOLE, N-BOC PROTECTED
    • tert-butyl 6-phenylmethoxyindole-1-carboxylate
    • 6-benzyloxy-indole-1-carboxylic acid tert-butyl ester
    • MFCD09801032
    • tert-Butyl6-(benzyloxy)-1H-indole-1-carboxylate
    • 933474-39-6
    • SCHEMBL3898829
    • BS-29688
    • SRPBCFXYURDQFS-UHFFFAOYSA-N
    • AKOS015837025
    • FT-0709299
    • 6-Benzyloxy-1-(tert-butoxycarbonyl)-1H-indole
    • tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, AldrichCPR
    • DTXSID50582987
    • DB-079505
    • MDL: MFCD09801032
    • Inchi: 1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3
    • InChI Key: SRPBCFXYURDQFS-UHFFFAOYSA-N
    • SMILES: O(C(N1C=CC2C=CC(=CC1=2)OCC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 323.15200
  • Monoisotopic Mass: 323.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 460.9±37.0 °C at 760 mmHg
  • Flash Point: 126.7±0.0 °C
  • Refractive Index: 1.559
  • PSA: 40.46000
  • LogP: 5.00350

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Security Information

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Production Method

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:933474-39-6)tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
Order Number:A1198160
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:36
Price ($):555.0
Email:sales@amadischem.com

Additional information on tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate

Professional Introduction to Tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate (CAS No. 933474-39-6)

Tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, with the chemical formula C21H21O3, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 933474-39-6, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a tert-butyl group and a benzyloxy substituent on the indole core makes it a versatile intermediate for synthesizing more complex molecules.

The indole scaffold is a well-documented pharmacophore in drug discovery, with numerous bioactive molecules derived from this core structure. In particular, derivatives of indole have shown promise in treating various diseases, including cancer, neurological disorders, and infectious diseases. The tert-butyl group enhances the lipophilicity of the molecule, which can improve its solubility and bioavailability, while the benzyloxy group provides additional functionalization possibilities for further chemical modifications.

Recent studies have highlighted the importance of indole derivatives in developing novel therapeutic agents. For instance, researchers have explored the use of Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate as a precursor in the synthesis of indole-based inhibitors targeting specific enzymes involved in disease pathways. These inhibitors have shown promising results in preclinical studies, demonstrating their potential as lead compounds for further development.

The benzyloxy group in Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate is particularly noteworthy, as it can be readily transformed into other functional groups through various chemical reactions. This flexibility makes it an invaluable building block for medicinal chemists seeking to design molecules with tailored properties. For example, the benzyloxy group can be hydrolyzed to form a hydroxyl group, or it can be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule.

In addition to its synthetic utility, Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate has been investigated for its potential biological activities. Initial studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, making it a candidate for treating conditions associated with oxidative stress and inflammation. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The tert-butyl group on the indole core also contributes to the stability of the molecule, preventing unwanted side reactions that could compromise its efficacy. This stability is crucial in pharmaceutical applications, where maintaining the integrity of active ingredients is essential for achieving desired therapeutic outcomes. The combination of these structural features makes Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate a promising candidate for further investigation and development.

Advances in synthetic methodologies have also made it easier to access and modify Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient introduction of various substituents onto the indole ring, expanding the library of possible derivatives. These methods have significantly reduced reaction times and improved yields, making large-scale synthesis more feasible.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents derived from natural scaffolds like indole. Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate exemplifies how modifications to known structures can yield novel compounds with enhanced properties. By leveraging existing knowledge and innovative synthetic strategies, scientists are paving the way for next-generation drugs that address unmet medical needs.

In conclusion, Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate (CAS No. 933474-39-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for drug discovery and development. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in the fight against various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:933474-39-6)tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
A1198160
Purity:99%
Quantity:25g
Price ($):555.0
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